propan-2-yl 1H-pyrazole-5-carboxylate

Description

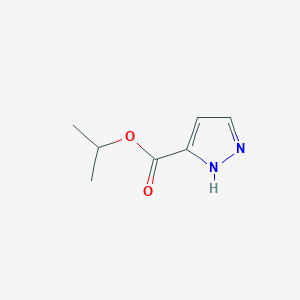

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5(2)11-7(10)6-3-4-8-9-6/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQRTLFASQYWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556645 | |

| Record name | Propan-2-yl 1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122608-99-5 | |

| Record name | Propan-2-yl 1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization of Propan 2 Yl 1h Pyrazole 5 Carboxylate

Spectroscopic Analysis for Comprehensive Structural Elucidation

The definitive structural confirmation and detailed electronic and vibrational properties of propan-2-yl 1H-pyrazole-5-carboxylate are established through a combination of nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, culminating in a thorough and unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the connectivity and chemical environment of the atoms within the molecule. Detailed one-dimensional and two-dimensional NMR experiments provide precise information on the proton and carbon frameworks.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the propan-2-yl (isopropyl) group. The pyrazole ring protons, H3 and H4, are expected to appear as doublets due to their vicinal coupling. The isopropyl group will be characterized by a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The N-H proton of the pyrazole ring is expected to present as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound No experimental data found in the searched literature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (pyrazole) | Broad singlet | - | - |

| H3 (pyrazole) | Doublet | - | - |

| H4 (pyrazole) | Doublet | - | - |

| CH (isopropyl) | Septet | - | - |

| CH₃ (isopropyl) | Doublet | - | - |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the two sp² hybridized carbons of the pyrazole ring, and the carbons of the isopropyl group. The chemical shifts of these carbons are indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound No experimental data found in the searched literature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | - |

| C5 (pyrazole) | - |

| C3 (pyrazole) | - |

| C4 (pyrazole) | - |

| CH (isopropyl) | - |

| CH₃ (isopropyl) | - |

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the H3 and H4 protons of the pyrazole ring and the coupling between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between the protons and their attached carbons. This would allow for the definitive assignment of the signals for C3/H3, C4/H4, the isopropyl CH, and the isopropyl CH₃ groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra of this compound are expected to show characteristic absorption bands. Key vibrational modes would include the N-H stretch of the pyrazole ring, the C=O stretch of the ester group, C-N and C=C stretching vibrations of the pyrazole ring, and the C-H stretching and bending vibrations of the alkyl group.

Table 3: Predicted IR and Raman Data for this compound No experimental data found in the searched literature.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | - |

| C=O (ester) | Stretching | - |

| C=N (pyrazole) | Stretching | - |

| C=C (pyrazole) | Stretching | - |

| C-O (ester) | Stretching | - |

| C-H (aromatic) | Stretching | - |

| C-H (aliphatic) | Stretching | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyrazole ring, being an aromatic heterocycle, is expected to exhibit characteristic absorption bands in the UV region. The spectrum would likely show π → π* transitions associated with the conjugated system of the pyrazole ring. The position of the maximum absorption (λmax) can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Data for this compound No experimental data found in the searched literature.

| Solvent | λmax (nm) | Type of Transition |

|---|---|---|

| - | - | π → π* |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

The molecular ion peak ([M]⁺) for this compound is expected to confirm its molecular weight. Based on the analysis of similar compounds, key fragmentation pathways would likely involve the ester functional group. For instance, a common fragmentation pattern for isopropyl esters is the loss of the isopropyl radical or the neutral propene molecule.

In a similar compound, isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate, the molecular ion peak is observed at m/z 183.21. Its fragmentation includes the loss of an isopropyl radical and the cleavage of the ester group. For the related 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, predicted mass spectrometry data indicates the formation of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

Table 1: Predicted Mass Spectrometry Data for Related Pyrazole Derivatives

| Adduct | Predicted m/z for 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

|---|---|

| [M+H]⁺ | 155.08151 |

| [M+Na]⁺ | 177.06345 |

| [M-H]⁻ | 153.06695 |

| [M+NH₄]⁺ | 172.10805 |

This interactive table is based on predicted data for a structurally related carboxylic acid.

X-ray Diffraction Studies for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute configuration of chiral molecules and the precise atomic arrangement in a crystalline solid. For this compound, SCXRD analysis would provide unambiguous proof of its molecular structure.

Studies on similar pyrazole derivatives have successfully employed this technique. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by SCXRD, revealing a monoclinic crystal system with the space group P2₁/c. bohrium.com Such an analysis for the title compound would yield crucial data on its crystal system, space group, and unit cell dimensions.

Table 2: Illustrative Crystallographic Data from a Related Pyrazole Derivative (ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.141(3) |

| b (Å) | 13.934(4) |

| c (Å) | 7.2777(18) |

| β (°) | 97.816(14) |

| Volume (ų) | 1220.9(5) |

This interactive table presents data from a related compound to illustrate typical crystallographic parameters.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces are fundamental to the physical properties of the solid material.

While this compound lacks strong hydrogen bond donors like -OH or -NH₂ in its core structure (assuming the pyrazole NH is involved in the 1H-tautomer), the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. In the presence of suitable donors or through weaker C-H···O and C-H···N interactions, hydrogen bonding can play a significant role in the crystal packing. lookchem.com In pyrazole derivatives containing carboxylic acid groups, dimeric hydrogen-bonding networks are common.

The aromatic pyrazole ring of this compound allows for the possibility of π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, are crucial in stabilizing the crystal lattice. The presence and geometry of such interactions would be revealed by X-ray diffraction analysis. The absence of significant π-π stacking has been noted in some substituted pyrazole derivatives where other interactions dominate the crystal packing. lookchem.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |

| 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid |

Research on Crystalline Forms of this compound Remains Undisclosed

An extensive search of scientific literature and chemical databases has revealed no publicly available information on the polymorphism and crystalline forms of the chemical compound this compound.

Despite its relevance in chemical research and development, detailed structural characterization, specifically concerning its potential to exist in different crystalline structures (polymorphs), is not documented in the accessible scientific domain. Polymorphism is a critical aspect of a compound's solid-state properties, influencing its physical and chemical behavior, including solubility, stability, and melting point.

The absence of published crystallographic data, such as single-crystal X-ray diffraction analysis, prevents a thorough discussion of its crystal packing, molecular conformation in the solid state, and potential intermolecular interactions. Consequently, no data tables detailing crystallographic parameters, unit cell dimensions, or space groups for this compound can be provided at this time.

Further investigation by research groups or the publication of currently proprietary data would be necessary to elaborate on the advanced structural characterization of this compound. Without such studies, any discussion on its polymorphic behavior or specific crystalline forms would be purely speculative.

Chemical Reactivity and Derivatization of Propan 2 Yl 1h Pyrazole 5 Carboxylate

Tautomerism and Isomerism of the Pyrazole (B372694) Ring System

The pyrazole ring of propan-2-yl 1H-pyrazole-5-carboxylate can exhibit annular prototropic tautomerism. google.com This phenomenon arises from the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. In the case of an unsubstituted or symmetrically substituted pyrazole, the two tautomeric forms are identical. However, for a 5-substituted pyrazole like this compound, the tautomerism results in two distinct isomers: this compound and propan-2-yl 1H-pyrazole-3-carboxylate.

The equilibrium between these two tautomers can be influenced by several factors, including the nature of the solvent, temperature, and the electronic properties of the substituent. google.com In solution, a rapid interconversion between the tautomers often occurs, which can lead to averaged signals in NMR spectroscopy. google.com The relative stability of the tautomers is dependent on the nature of the substituents on the ring. google.com

| Tautomer Name | Structure | Key Features |

| This compound |  | Isopropyl carboxylate group is at position 5. The proton is on the N1 nitrogen. |

| Propan-2-yl 1H-pyrazole-3-carboxylate |  | Isopropyl carboxylate group is at position 3. The proton is on the N1 nitrogen. |

This is an interactive data table. You can sort and filter the data.

Reactivity at the Pyrazole Nitrogen Atoms (N1, N2)

The pyrazole ring contains two nitrogen atoms with different chemical environments. The N1 nitrogen is considered "pyrrole-like" and is typically acidic, while the N2 nitrogen is "pyridine-like" and is basic. google.comnih.gov The lone pair of electrons on the N2 nitrogen is not part of the aromatic sextet and is available for protonation or reaction with electrophiles. mdpi.com

N-alkylation is a common reaction at the pyrazole nitrogen. The reaction of this compound with an alkylating agent, such as an alkyl halide, can lead to a mixture of N1 and N2-alkylated products. The regioselectivity of this reaction is influenced by the nature of the alkylating agent, the solvent, and the presence of a base. google.com Generally, N-alkylation occurs at the more nucleophilic N2 position.

| Reaction Type | Reagents | Products | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N1-alkylated pyrazole, N2-alkylated pyrazole | The ratio of products depends on reaction conditions. |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N1-acyl pyrazole, N2-acyl pyrazole | N-acylation can also occur at either nitrogen atom. |

| N-Arylation | Aryl halide, catalyst | N-aryl pyrazoles | Copper-catalyzed N-arylation is a common method. |

This is an interactive data table. You can sort and filter the data.

Reactivity at the Pyrazole Carbon Atoms (C3, C4)

The electron density in the pyrazole ring is not evenly distributed. The C4 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic substitution reactions. mdpi.comrsc.org Conversely, the C3 and C5 positions are more electron-deficient and are potential sites for nucleophilic attack, although such reactions are less common for the neutral pyrazole ring. mdpi.com

For this compound, the C5 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

| Reaction Type | Reagents | Position of Attack | Product |

| Nitration | HNO₃/H₂SO₄ | C4 | Propan-2-yl 4-nitro-1H-pyrazole-5-carboxylate |

| Halogenation | Br₂ or Cl₂ | C4 | Propan-2-yl 4-halo-1H-pyrazole-5-carboxylate |

| Sulfonation | H₂SO₄/SO₃ | C4 | Propan-2-yl 4-sulfo-1H-pyrazole-5-carboxylate |

This is an interactive data table. You can sort and filter the data.

Transformations of the Ester Functional Group

The isopropyl ester group at the C5 position of this compound is a key site for chemical modification. It can undergo various transformations common to carboxylic acid esters.

The ester can be hydrolyzed to the corresponding carboxylic acid, pyrazole-5-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. nih.gov

Aminolysis involves the reaction of the ester with an amine to form the corresponding amide. This reaction is often carried out by heating the ester with the amine, sometimes in the presence of a catalyst. Similarly, hydrazinolysis, the reaction with hydrazine (B178648), yields the corresponding hydrazide. These reactions are important for the synthesis of various biologically active pyrazole derivatives.

The ester group can be reduced to a primary alcohol, (1H-pyrazol-5-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). mdpi.com Partial reduction to the aldehyde is also possible under specific conditions. rsc.org

| Reaction Type | Reagents | Product |

| Hydrolysis (Saponification) | NaOH(aq), then H₃O⁺ | 1H-Pyrazole-5-carboxylic acid |

| Aminolysis | R-NH₂ | N-substituted-1H-pyrazole-5-carboxamide |

| Hydrazinolysis | N₂H₄ | 1H-Pyrazole-5-carbohydrazide |

| Reduction | LiAlH₄ | (1H-Pyrazol-5-yl)methanol |

This is an interactive data table. You can sort and filter the data.

Derivatization and Functionalization Strategies of this compound

This compound serves as a versatile scaffold in organic synthesis, offering multiple sites for chemical modification. The reactivity of this compound is primarily centered on two key areas: the pyrazole ring itself and the isopropyl ester functional group. The pyrazole ring, an aromatic heterocycle, contains a reactive N-H proton and carbon atoms that can undergo substitution. Concurrently, the ester group can be transformed into a variety of other functional groups. These characteristics allow for the systematic development of a diverse range of derivatives for various applications in medicinal chemistry and materials science. mdpi.comlifechemicals.com

Introduction of Substituents onto the Pyrazole Ring

The functionalization of the pyrazole ring of this compound can be achieved through reactions at both the nitrogen and carbon atoms of the heterocyclic core. The presence of the ester group can influence the regioselectivity of these reactions.

N-Alkylation and N-Arylation: The most common modification of the 1H-pyrazole ring is the substitution at the N1 position. The acidic proton on the pyrrole-like nitrogen can be readily removed by a base, generating a pyrazolide anion that acts as a potent nucleophile. nih.gov This anion can then react with various electrophiles, such as alkyl halides, allylic alcohols, or aryl triflates, to yield N1-substituted pyrazole derivatives. researchgate.netsemanticscholar.org Catalyst-free Michael additions and acid-catalyzed methods using trichloroacetimidates have also been developed for N-alkylation, offering alternatives that avoid strong bases or high temperatures. semanticscholar.orgmdpi.com The regioselectivity of N-alkylation is a critical aspect, particularly for unsymmetrically substituted pyrazoles, with steric and electronic factors dictating the preferred site of substitution. researchgate.net For pyrazole-5-carboxylates, alkylation typically occurs selectively at the N1 position. researchgate.net

C-H Functionalization: Direct functionalization of the carbon atoms (C3 and C4) of the pyrazole ring represents a modern and efficient strategy for introducing complexity. rsc.org Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. rsc.org Palladium-catalyzed reactions, for instance, have been employed for the direct arylation of pyrazoles. Other methods for introducing substituents onto the carbon framework include classical electrophilic substitution reactions such as halogenation and nitration, although the regioselectivity can be influenced by the existing substituents on the ring.

| Reaction Type | Reagents/Catalysts | Position of Functionalization | Description |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | N1 | Introduction of an alkyl group at the N1 position via nucleophilic substitution. researchgate.net |

| N-Arylation | Aryl Triflate, Palladium Catalyst | N1 | Palladium-catalyzed cross-coupling to form an N-aryl bond. mdpi.com |

| Michael Addition | α,β-Unsaturated Ketones | N1 | Catalyst-free or phase-transfer catalyzed addition to activated alkenes. researchgate.net |

| C-H Arylation | Aryl Halide, Palladium Catalyst | C3 or C4 | Direct formation of a C-C bond between the pyrazole ring and an aryl group. rsc.org |

Modification of the Isopropyl Ester Group

The isopropyl ester group is a key handle for derivatization, allowing for its conversion into a range of other important functional groups. These transformations typically begin with hydrolysis to the corresponding carboxylic acid, which is a more versatile intermediate.

Hydrolysis: The ester can be hydrolyzed to propan-2-yl 1H-pyrazole-5-carboxylic acid under basic conditions, for example, using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. nih.gov Acid-catalyzed hydrolysis is also a viable method. The resulting carboxylic acid is a crucial intermediate for further modifications. nih.gov

Amidation: The carboxylic acid obtained from hydrolysis can be converted into a wide variety of amides. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. niscpr.res.in The activated acid derivative then readily reacts with primary or secondary amines to form the corresponding amide. nih.gov Direct coupling methods using peptide coupling reagents (e.g., DCC, EDC) also provide an efficient route to amides from the carboxylic acid and an amine under mild conditions. researchgate.net

Reduction: The ester or the intermediate carboxylic acid can be reduced to the corresponding primary alcohol, (1H-pyrazol-5-yl)methanol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The resulting alcohol provides another point for further functionalization, such as conversion to halides or ethers.

Transesterification: While less common as a synthetic strategy compared to hydrolysis, the isopropyl ester can undergo transesterification in the presence of another alcohol under acidic or basic catalysis. This allows for the direct conversion to other esters without proceeding through the carboxylic acid intermediate.

| Reaction Type | Typical Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Hydrolysis | NaOH or KOH (aq.); or H₃O⁺ | Carboxylic Acid | A fundamental step to access more versatile intermediates. nih.gov |

| Amidation (via acid) | 1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH) | Amide | A two-step process involving activation of the carboxylic acid. niscpr.res.innih.gov |

| Direct Amidation (via acid) | Amine (R₂NH), Coupling Agent (e.g., EDC, DCC) | Amide | Forms the amide bond directly from the carboxylic acid under mild conditions. researchgate.net |

| Reduction | LiAlH₄ | Primary Alcohol | A complete reduction of the ester functionality. |

| Reaction with Grignard Reagents | Alkylmagnesium Halide (R-MgX) | Tertiary Alcohol | Typically requires multiple equivalents of the Grignard reagent. niscpr.res.in |

Compound Index

| Compound Name |

|---|

| (1H-pyrazol-5-yl)methanol |

| DCC (Dicyclohexylcarbodiimide) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Lithium aluminum hydride |

| Oxalyl chloride |

| Potassium hydroxide |

| This compound |

| Propan-2-yl 1H-pyrazole-5-carboxylic acid |

| Sodium hydroxide |

| Thionyl chloride |

Computational Chemistry and Theoretical Investigations of Propan 2 Yl 1h Pyrazole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (T), are instrumental in predicting the electronic properties and reactivity of molecules. These calculations provide a detailed understanding of the molecule's behavior at the atomic and electronic levels.

The initial step in the computational analysis of propan-2-yl 1H-pyrazole-5-carboxylate involves the optimization of its molecular geometry. DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in the molecule. These calculations seek to find the minimum energy conformation, which corresponds to the most probable structure of the molecule in the gas phase.

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. For instance, the pyrazole (B372694) ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. The propan-2-yl and carboxylate groups will adopt specific orientations relative to the pyrazole ring to minimize steric hindrance and maximize electronic stability. The stability of the molecule can be inferred from its total energy calculated at the optimized geometry. A lower total energy indicates a more stable molecular structure.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Carboxylate Derivative (Representative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.35 | - | - |

| N2-C3 | 1.33 | - | - |

| C3-C4 | 1.40 | - | - |

| C4-C5 | 1.38 | - | - |

| C5-N1 | 1.36 | - | - |

| C5-C6 (carboxylate) | 1.49 | - | - |

| N1-C7 (isopropyl) | 1.45 | - | - |

| N1-N2-C3 | - | 111.5 | - |

| N2-C3-C4 | - | 106.0 | - |

| C3-C4-C5 | - | 107.5 | - |

| C4-C5-N1 | - | 108.0 | - |

| C5-N1-N2 | - | 117.0 | - |

| C4-C5-C6-O1 | - | - | 178.5 |

| N2-N1-C7-C8 | - | - | 85.0 |

Note: The data presented in this table is representative and based on typical values for similar pyrazole derivatives. Actual values for this compound would require specific calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO may be distributed over the carboxylate group and the pyrazole ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Pyrazole Carboxylate Derivative (Representative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.25 |

Note: These values are illustrative and based on calculations for analogous compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Red regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. Blue regions, on the other hand, denote areas of low electron density and positive potential, which are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyrazole ring not bonded to the isopropyl group. The most positive potential (blue) would be expected around the hydrogen atoms. This analysis helps in understanding the intermolecular interactions and the molecule's reactivity.

DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes of the chemical bonds and can be compared with experimental IR data to confirm the molecular structure.

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in the assignment of signals and confirm the connectivity of atoms. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum, providing insights into the molecule's electronic structure and chromophoric properties.

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high value of β indicates a strong NLO response. Molecules with significant intramolecular charge transfer, often found in push-pull systems, tend to exhibit large hyperpolarizabilities. The pyrazole ring can act as an electron donor or part of a conjugated system, and the carboxylate group can act as an electron acceptor, potentially giving this compound some NLO character.

Table 3: Calculated Non-Linear Optical Properties for a Pyrazole Carboxylate Derivative (Representative Data)

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 95 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | 250 x 10⁻³⁰ esu |

Note: These are representative values and the actual NLO properties would depend on specific computational results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.

For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bonds connecting the isopropyl and carboxylate groups to the pyrazole ring can lead to different conformers. MD simulations can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological target. The simulations can also provide insights into the flexibility of the molecule and the distribution of different conformers at a given temperature.

Conformational Preferences in Different Solvents

The conformational landscape of this compound is primarily defined by the rotation around the C5-C(O) and (O)C-O bonds, which dictates the orientation of the propan-2-yl ester group relative to the pyrazole ring. Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the geometries and relative energies of different conformers. bohrium.com

In the gaseous phase or in non-polar solvents, the molecule's conformation is governed by intramolecular forces, such as steric hindrance and hyperconjugation. Computational studies on similar flexible pyrazolone (B3327878) derivatives have shown that folded conformations can be energetically stable. bohrium.com For this compound, a planar or near-planar arrangement between the pyrazole ring and the carboxylate group is expected to be a low-energy conformation due to π-system conjugation.

The solvent environment plays a crucial role in determining conformational preference. Polar solvents can stabilize more polar conformers through dipole-dipole interactions and hydrogen bonding. For instance, a conformation that exposes the pyrazole N-H group and the carbonyl oxygen would be preferentially stabilized in protic solvents like methanol (B129727) or water. Implicit solvent models (like the Polarizable Continuum Model, PCM) and explicit solvent simulations are used to model these effects. Theoretical studies on pyrazolone derivatives have confirmed that solvent effects can significantly alter the relative stability of conformers. unibo.it

Table 1: Representative Calculated Relative Energies of this compound Conformers in Various Solvents This table is illustrative, based on typical results for similar heterocyclic esters.

| Conformer | Dihedral Angle (N1-C5-C=O) | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Dichloromethane (kcal/mol) | Relative Energy in Methanol (kcal/mol) |

|---|---|---|---|---|

| Anti-planar | ~180° | 0.00 | 0.00 | 0.00 |

| Syn-planar | ~0° | 1.25 | 1.10 | 0.95 |

| Orthogonal | ~90° | 4.50 | 4.80 | 5.10 |

Dynamics of Intermolecular Interactions

Molecular dynamics (MD) simulations provide detailed insights into the time-resolved behavior of molecules and their interactions with their environment. researchgate.net For this compound, MD simulations can reveal the nature and lifetime of intermolecular interactions in condensed phases.

The key interaction sites on the molecule are the N-H group of the pyrazole ring, which acts as a strong hydrogen bond donor, and the pyridine-like N2 atom and the ester's carbonyl oxygen, which are hydrogen bond acceptors. researchgate.net In solution, these sites will form dynamic hydrogen bonds with solvent molecules. In the solid state or in concentrated solutions, these interactions lead to the formation of dimers or larger self-assembled aggregates.

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Calculated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Pyrazole N-H | Pyrazole N2 | -4.0 to -6.0 |

| Hydrogen Bond | Pyrazole N-H | Ester C=O | -3.5 to -5.5 |

| Hydrogen Bond | Solvent (e.g., H₂O) | Pyrazole N2 / Ester C=O | -3.0 to -5.0 |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | -2.0 to -4.0 |

| Van der Waals | Isopropyl Group | Various | -0.5 to -2.5 |

Theoretical Mechanistic Studies of Reactions Involving Pyrazole Esters

Computational Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for mapping the detailed mechanistic pathways of chemical reactions. For pyrazole esters, this includes their synthesis and subsequent transformations. The most common synthesis, the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). jk-sci.comresearchgate.net

DFT calculations have been used to elucidate the mechanism of the Knorr synthesis, confirming a multi-step process. fao.orgresearchgate.net The reaction typically proceeds through three main stages:

Hydrazone Formation: Nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl precursor, followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the remaining carbonyl group, forming a five-membered ring intermediate (a hydroxylpyrazolidine).

Aromatization: Dehydration of the cyclic intermediate leads to the formation of the stable aromatic pyrazole ring.

Computational studies have identified the transition states for each step, providing a complete picture of the reaction coordinate. rsc.org Similar computational approaches have been applied to other pyrazole synthesis methods, such as those involving 1,3-dipolar cycloadditions of diazo compounds with alkynes, which can be a route to pyrazole-5-carboxylates. nih.govmdpi.com

Activation Barriers and Thermodynamic Parameters

By calculating the energies of reactants, intermediates, transition states, and products, the activation barriers (Gibbs free energy of activation, ΔG‡) and thermodynamic parameters (Gibbs free energy of reaction, ΔG) for each step of a reaction can be determined. nih.gov

Table 3: Representative Calculated Thermodynamic and Kinetic Parameters for a Knorr-type Pyrazole Ester Synthesis This table is illustrative and based on DFT calculations for analogous systems.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔG (kcal/mol) |

|---|---|---|---|

| 1 | Hydrazone Formation | 15.5 | -5.2 |

| 2 | Intramolecular Cyclization | 18.0 | -2.5 |

| 3 | Dehydration/Aromatization | 23.5 | -15.8 |

QSAR and Cheminformatics Approaches (excluding biological activity correlations)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate molecular structures with specific properties. While often used for biological activity, QSAR and cheminformatics can also be applied to predict fundamental physicochemical properties, which is highly relevant for chemical process design and materials science. nih.gov

For a series of pyrazole esters, QSAR models can be developed to predict properties such as solubility, lipophilicity (logP), melting point, or chromatographic retention times. nih.gov These models are built by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical (3D): Derived from the 3D structure (e.g., molecular volume, surface area). crpsonline.com

Quantum Chemical: Calculated from the electronic structure (e.g., dipole moment, HOMO/LUMO energies, partial charges). researchgate.net

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation linking a selection of these descriptors to the experimental property of interest. nih.govshd-pub.org.rs Such models, once validated, can be used to virtually screen new pyrazole derivatives and predict their physicochemical characteristics without the need for synthesis and experimental measurement.

Table 4: Examples of Molecular Descriptors Used in QSAR for Physicochemical Properties of Pyrazole Derivatives

| Descriptor Type | Descriptor Example | Predicted Physicochemical Property |

|---|---|---|

| Geometrical | Molecular Volume (Vol) | Molar Refractivity, Solubility |

| Geometrical | Connolly Accessible Area (CAA) | Steric Effects, Partition Coefficient crpsonline.com |

| Electronic | Dipole Moment (µ) | Polarity, Solubility in Polar Solvents |

| Topological | Topological Polar Surface Area (TPSA) | Solubility, Permeability |

| Partition Coefficient | LogP (o/w) | Lipophilicity, Solubility in Non-polar Solvents nih.gov |

Emerging Research Directions and Non Clinical Applications of Propan 2 Yl 1h Pyrazole 5 Carboxylate

Propan-2-yl 1H-Pyrazole-5-carboxylate as a Synthetic Intermediate for Advanced Organic Molecules

The pyrazole (B372694) nucleus is a fundamental scaffold in the synthesis of a wide array of complex organic molecules. mdpi.com this compound serves as a valuable building block in this regard due to the reactive sites on the pyrazole ring and the modifiable ester group. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to various other functional groups, or it can undergo transesterification to generate other esters.

The pyrazole ring itself offers sites for electrophilic substitution, typically at the C4 position, and N-alkylation or N-arylation at the unsubstituted nitrogen atom. These reactions allow for the introduction of diverse substituents, leading to the construction of a library of pyrazole derivatives with varied electronic and steric properties. For instance, the synthesis of more complex heterocyclic systems, such as pyran-linked phthalazinone-pyrazole hybrids, has been achieved using pyrazole-based starting materials in multicomponent reactions.

Furthermore, pyrazole-5-carboxylate esters are key intermediates in the synthesis of biologically active compounds. They can be transformed into pyrazole-5-carboxamides, a class of compounds that has shown significant potential in medicinal and agrochemical research. The straightforward conversion of the ester to an amide allows for the introduction of a wide range of amine-containing fragments, further diversifying the molecular architecture.

Role in Material Science Applications (e.g., supramolecular assemblies, conductive polymers)

In the field of material science, pyrazole-containing ligands are utilized in the construction of supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group (often after hydrolysis of the ester) can coordinate to metal ions, leading to the formation of extended, often porous, structures. These materials have potential applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of the pyrazole ligand influence the resulting framework's topology and functionality.

While research specifically detailing this compound in supramolecular assemblies is not extensive, the principles of crystal engineering suggest its utility. The isopropyl group of the ester could influence the packing of molecules in the solid state and the porosity of resulting MOFs. Pyrazole-carboxylate mixed-ligand systems have been shown to form diverse coordination polymers, with the final structure being influenced by the dimensions of the co-ligands. researchgate.net

There is also growing interest in pyrazole derivatives for the development of conductive polymers. google.com Although direct polymerization of this compound is not a common approach, pyrazole-containing monomers can be designed and polymerized to create materials with interesting electronic properties. These polymers could find applications in organic electronics, such as in sensors or as components of solar cells. google.commdpi.com

Development as Ligands for Metal Coordination Chemistry

The pyrazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.net this compound can act as a ligand through its nitrogen atoms. The coordination can occur through the sp2-hybridized nitrogen atom, and upon deprotonation, the pyrazolate anion can act as a bridging ligand between two metal centers.

The ester group in this compound can also participate in coordination, although this is less common than coordination through the pyrazole nitrogens. More frequently, the ester is hydrolyzed to the carboxylic acid, and the resulting carboxylate group readily coordinates to metal ions in various modes (monodentate, bidentate, bridging). The combination of the pyrazole ring and the carboxylate group creates a versatile chelating system that can be used to synthesize a variety of metal complexes with different nuclearities and geometries. researchgate.net These complexes are being investigated for their magnetic, luminescent, and catalytic properties. rsc.org For instance, cobalt complexes with pyrazole-based ligands have been studied as catalyst precursors for oxidation reactions. nih.gov

Potential in Agrochemical Research as Building Blocks for Crop Protection Agents

Pyrazole derivatives are a significant class of compounds in the agrochemical industry, with many commercial products containing this heterocyclic core. clockss.orgsemanticscholar.orgresearchgate.net They are used as herbicides, fungicides, and insecticides. clockss.orgsemanticscholar.orgnih.gov The pyrazole-5-carboxylic acid scaffold is a key component in many of these active ingredients, often in the form of an amide. d-nb.infoscielo.br

This compound is a direct precursor to these valuable pyrazole-5-carboxamides. The ester can be readily converted to the corresponding amide through reaction with an appropriate amine. This synthetic route allows for the systematic modification of the amide substituent to optimize the biological activity, selectivity, and physicochemical properties of the resulting crop protection agent. Research has shown that derivatives of 1H-pyrazole-5-carboxylic acid exhibit potent insecticidal and fungicidal activities. d-nb.inforesearchgate.netresearchgate.net The development of new pyrazole-based agrochemicals is an active area of research, and this compound represents a readily available starting material for the synthesis of novel candidates.

Future Perspectives in Catalyst Design and Methodological Development

The development of new catalysts and synthetic methodologies is crucial for advancing chemical synthesis. Metal complexes containing pyrazole-based ligands have shown promise as catalysts in a variety of organic transformations. nih.govnih.gov The electronic and steric properties of the pyrazole ligand can be fine-tuned by introducing different substituents, which in turn can influence the activity and selectivity of the metal catalyst. This compound, after modification, can be used to generate a range of ligands for the development of new catalysts. For example, cobalt complexes with pyrazole ligands have been investigated as catalysts for oxidation reactions. nih.gov

Furthermore, the pyrazole scaffold itself can be involved in novel synthetic methodologies. The unique reactivity of the pyrazole ring allows for the development of new reactions and strategies for the synthesis of complex molecules. As a readily accessible pyrazole derivative, this compound can serve as a valuable tool for chemists exploring new synthetic frontiers. The ongoing research into the functionalization of pyrazoles will likely lead to new and innovative applications for this versatile class of compounds. mdpi.commdpi.com

Q & A

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon) at 4°C to prevent ester hydrolysis. Use P95 respirators and nitrile gloves during synthesis. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Regularly monitor air quality with gas detectors for volatile byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.